Tridecyl neopentanoate

Description

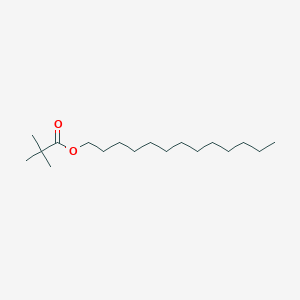

Structure

2D Structure

3D Structure

Properties

CAS No. |

105859-93-6 |

|---|---|

Molecular Formula |

C18H36O2 |

Molecular Weight |

284.5 g/mol |

IUPAC Name |

tridecyl 2,2-dimethylpropanoate |

InChI |

InChI=1S/C18H36O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-20-17(19)18(2,3)4/h5-16H2,1-4H3 |

InChI Key |

DHWLRNPWPABRBG-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCOC(=O)C(C)(C)C |

Canonical SMILES |

CCCCCCCCCCCCCOC(=O)C(C)(C)C |

Other CAS No. |

106436-39-9 |

Pictograms |

Irritant; Environmental Hazard |

Synonyms |

2,2-Dimethylpropionic acid, tridecyl ester |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Tridecyl Neopentanoate

Conventional Esterification Syntheses

The most common routes to synthesizing Tridecyl Neopentanoate are based on classical esterification reactions. These methods involve the direct reaction of a carboxylic acid with an alcohol, a process that can be uncatalyzed but is typically accelerated by the presence of a catalyst. cir-safety.org The synthesis of this compound is specifically achieved through the reaction of tridecyl alcohol with neopentanoic acid. cir-safety.orgcir-safety.orgewg.org

Fischer Esterification Mechanisms

The mechanism proceeds through several key, reversible steps: byjus.commasterorganicchemistry.com

Protonation : The carbonyl oxygen of neopentanoic acid is protonated by the acid catalyst. This enhances the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. psiberg.combyjus.comkhanacademy.org

Nucleophilic Attack : The lone pair of electrons on the oxygen atom of tridecyl alcohol attacks the activated carbonyl carbon. This forms a tetrahedral intermediate, specifically an oxonium ion. psiberg.combyjus.com

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular proton transfer creates a better leaving group (water). psiberg.commasterorganicchemistry.com

Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond. This results in a protonated ester. masterorganicchemistry.combyjus.com

Deprotonation : The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final this compound ester and regenerate the acid catalyst. wvu.edubyjus.com

To drive the equilibrium toward the product side and maximize the yield, water is often removed from the reaction mixture as it forms, or a large excess of one of the reactants (usually the alcohol) is used. byjus.com

Catalytic Systems in Esterification Reactions

Acid catalysts are fundamental to the efficiency of Fischer esterification on an industrial scale. For the synthesis of related esters like Isodecyl Neopentanoate, common catalysts include sulfuric acid and p-toluenesulfonic acid. specialchem.com These strong acids serve to protonate the carboxylic acid, thereby activating it for the reaction. wvu.edu

Another approach involves the use of solid acid catalysts, such as sulfonic acid cation exchange resins with a macro-reticular structure. These catalysts offer advantages in the synthesis of neo-acid esters, allowing the reaction to proceed in high yields under relatively mild conditions (50°C to 170°C). google.com The benefits of using such heterogeneous catalysts include ease of separation from the reaction mixture and the potential for catalyst reuse. google.com

| Catalyst Type | Specific Example | Role in Reaction | Reference |

|---|---|---|---|

| Mineral Acid | Sulfuric Acid (H₂SO₄) | Acts as both catalyst and dehydrating agent. | psiberg.comspecialchem.com |

| Organic Acid | p-Toluenesulfonic Acid (TsOH) | Strong acid catalyst, often used for its solubility in organic solvents. | cir-safety.orgspecialchem.com |

| Solid Acid Resin | Sulfonic Acid Cation Exchange Resin | Heterogeneous catalyst allowing for easier product purification and catalyst recycling. | google.com |

Beyond acid catalysis, other conventional methods can be employed to synthesize alkyl esters.

Base-Catalyzed Esterification (Transesterification) : While less common for direct esterification of carboxylic acids, base catalysis is relevant in transesterification processes. For instance, a sodium alcoholate catalyst can be used to synthesize certain alkyl oleates. cir-safety.org In this approach, a strong base deprotonates the alcohol to form a more nucleophilic alkoxide, which then attacks the ester. This method is primarily used for converting one ester into another.

Acid Chloride Pathway : A highly effective, albeit more complex, method involves the conversion of the carboxylic acid into a more reactive derivative, the acid chloride. Neopentanoic acid can be converted to neopentanoyl chloride. This acyl chloride is then reacted with tridecyl alcohol. google.com.na This reaction is typically rapid and irreversible. It is often carried out in the presence of a non-nucleophilic base, such as pyridine, which serves to neutralize the hydrochloric acid (HCl) byproduct that is formed. cir-safety.org This prevents the HCl from protonating the alcohol and deactivating it as a nucleophile. This method was used to synthesize myristyl laurate by reacting the corresponding fatty acid chloride with myristic acid in the presence of pyridine. cir-safety.org

| Method | Reactants | Key Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Fischer Esterification (Acid-Catalyzed) | Neopentanoic Acid + Tridecyl Alcohol | Strong acid catalyst (e.g., H₂SO₄); heat; often requires water removal. | Cost-effective; uses readily available materials. | Reversible reaction; can require harsh conditions. | psiberg.commasterorganicchemistry.com |

| Acid Chloride Pathway | Neopentanoyl Chloride + Tridecyl Alcohol | Often requires a base (e.g., pyridine) to scavenge HCl. | Fast and irreversible; high yield. | Requires prior synthesis of the acid chloride; corrosive byproducts. | cir-safety.orggoogle.com.na |

Acid-Catalyzed Esterification Processes

Enzymatic Synthesis Strategies

As an alternative to conventional chemical methods, biocatalysis using enzymes offers a greener, more selective approach to ester synthesis. These processes operate under mild conditions, minimizing side reactions and energy consumption. catalisti.be

Lipase-Mediated Esterification Processes

Lipases are the most widely used enzymes for the synthesis of esters. nih.govmdpi.com While their natural function is to hydrolyze fats (esters) in aqueous environments, they can effectively catalyze the reverse reaction—esterification—in non-aqueous or low-water media. nih.gov The removal of water produced during the reaction is crucial to shift the equilibrium towards ester formation. catalisti.be

The synthesis of various alkyl esters has been successfully demonstrated using lipase (B570770) catalysts, particularly immobilized lipases which offer enhanced stability and reusability. cir-safety.orgmdpi.com A frequently cited biocatalyst is the lipase from Candida antarctica (often immobilized and sold as Novozym 435), which is used for synthesizing ingredients like lauryl palmitate. cir-safety.org Lipases exhibit high chemo-, regio-, and enantioselectivity, which results in a purer product with fewer byproducts, simplifying downstream processing. nih.govmdpi.com

For the synthesis of this compound, a lipase-mediated process would involve reacting tridecyl alcohol and neopentanoic acid in a system with low water activity, potentially under vacuum to remove the water as it is formed. nih.gov Studies on the enzymatic synthesis of other structured triacylglycerols and neopentyl glycol diesters have shown that optimal conditions often involve temperatures around 50-60°C and the use of an immobilized lipase. nih.govresearchgate.net

| Lipase Source | Common Form | Application Example | Key Advantages | Reference |

|---|---|---|---|---|

| Candida antarctica (Lipase B) | Immobilized (e.g., Novozym 435) | Synthesis of lauryl palmitate; synthesis of docosahexaenoyl triacylglycerides. | High activity, stability, and broad substrate specificity. | cir-safety.orgnih.gov |

| Pseudomonas fluorescens | Immobilized | Synthesis of docosahexaenoyl triacylglycerides. | Effective for specific transesterification reactions. | nih.gov |

| Thermomyces lanuginosus | Immobilized | Esterification of free fatty acids with decanol. | Used for synthesis of neopentyl glycol diesters. | researchgate.net |

Optimization of Biocatalytic Reaction Conditions

The efficiency of enzymatic synthesis of esters such as this compound is highly dependent on the precise control of various reaction parameters. Lipases are the most commonly used biocatalysts for this purpose, and their activity and stability are influenced by the surrounding environment.

In enzyme-catalyzed esterification, which is a reversible reaction, water is a critical component that is both produced during the reaction and required for maintaining the essential conformation and catalytic activity of the enzyme. The amount of water in the reaction medium, often described by water activity (a_w), is a crucial parameter to control. While a certain amount of water is necessary to maintain the enzyme's three-dimensional structure and flexibility, an excess of water can shift the reaction equilibrium towards hydrolysis, thereby reducing the ester yield.

For the synthesis of neopentyl esters, the optimal water content is typically low. In a solvent-free system for the synthesis of neopentyl palmitate, the initial addition of 0.5% (w/w) water relative to the weight of the immobilized lipase was found to be optimal, achieving a high conversion rate. The removal of water produced during the reaction, often accomplished through methods like vacuum or by using molecular sieves, is a common strategy to drive the reaction towards ester formation and achieve high yields.

Table 1: Effect of Initial Water Content on Enzymatic Esterification Yield

| Initial Water Content (% w/w of enzyme) | Ester Conversion Rate (%) |

| 0.0 | 85 |

| 0.5 | 95 |

| 1.0 | 90 |

| 2.0 | 78 |

Note: Data is illustrative, based on typical findings for similar ester synthesis, demonstrating the principle of optimizing water content.

The pH of the reaction medium significantly affects the ionization state of the amino acid residues in the enzyme's active site, which in turn influences its catalytic activity and stability. Each enzyme has an optimal pH range where it exhibits maximum activity. For lipase-catalyzed reactions, the pH of the aqueous microenvironment surrounding the enzyme is the relevant factor, even in organic solvent systems. This phenomenon is known as "pH memory," where the enzyme remembers the pH of the last aqueous solution it was in contact with.

For the synthesis of esters, controlling the pH is essential. The production of acidic by-products or the presence of unreacted acidic substrates can lead to a drop in the local pH, potentially inactivating the enzyme. Buffers can be used to maintain the optimal pH, or the enzyme can be pre-treated at a specific pH before being introduced into the reaction medium. For many commercially used lipases, the optimal pH for esterification is in the neutral to slightly alkaline range (pH 7-9).

Temperature is a key parameter in any chemical reaction, including enzyme-catalyzed ones. According to the Arrhenius equation, reaction rates generally increase with temperature. However, for enzymatic reactions, high temperatures can lead to thermal denaturation of the enzyme, causing a loss of its catalytic function. Therefore, an optimal temperature exists that balances the reaction rate and enzyme stability.

For the lipase-catalyzed synthesis of esters like this compound, the optimal temperature is often found in the range of 40-70°C. For instance, in the synthesis of a similar cosmetic ester, the highest reaction rate was observed at 60°C. Above this temperature, a significant decrease in enzyme activity was noted due to denaturation.

Table 2: Influence of Temperature on Relative Enzyme Activity and Ester Yield

| Temperature (°C) | Relative Activity (%) | Final Ester Yield (%) |

| 40 | 75 | 92 |

| 50 | 90 | 96 |

| 60 | 100 | 98 |

| 70 | 80 | 90 |

| 80 | 45 | 75 |

Note: This table represents typical data for lipase-catalyzed esterification, illustrating the trade-off between reaction rate and enzyme stability.

pH Control in Biocatalysis

Interfacial Catalysis Utilizing Pickering Emulsions in Ester Synthesis

Pickering emulsions, which are stabilized by solid particles instead of surfactants, have emerged as a promising system for interfacial catalysis, including ester synthesis. In this system, the enzyme, often adsorbed onto the solid particles, is located at the interface between the two immiscible liquid phases (e.g., an aqueous phase and an organic phase containing the substrates). This arrangement offers a high interfacial area, facilitating the interaction between the enzyme and the substrates, which can significantly enhance the reaction rate.

The use of Pickering emulsions can also improve enzyme stability and simplify its recovery and reuse. The solid particles provide a support for the enzyme, preventing its aggregation and protecting it from harsh conditions in the bulk phases. For ester synthesis, this system can be particularly advantageous as it allows for the efficient mixing of immiscible reactants, such as a long-chain alcohol and a carboxylic acid, at the interface where the reaction occurs.

Immobilized Enzyme Technologies in Ester Production

Various materials, including porous polymers, silica, and magnetic nanoparticles, have been used as supports for enzyme immobilization. For lipase-catalyzed ester production, immobilization can also offer other advantages. For example, it can help to prevent the enzyme from aggregating in non-polar reaction media and can sometimes lead to an enhancement of its activity and selectivity. The choice of the support and the immobilization method is crucial and depends on the specific reaction and the enzyme being used.

General Chemical Reactivity and Degradation Mechanisms of this compound

This compound, as an ester, is susceptible to certain chemical reactions, primarily hydrolysis. Its degradation is a key factor in determining its shelf life and stability in various formulations.

The primary degradation pathway for this compound is hydrolysis, which is the reverse of the esterification reaction. This reaction involves the cleavage of the ester bond by water to yield tridecyl alcohol and neopentanoic acid. The rate of hydrolysis is influenced by several factors, including pH and temperature. The reaction can be catalyzed by both acids and bases. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon.

The steric hindrance provided by the bulky neopentyl group in this compound can offer some protection against hydrolysis compared to less hindered esters. This steric bulk can physically obstruct the approach of the nucleophile (water or hydroxide ion) to the carbonyl carbon, thus slowing down the rate of hydrolysis and contributing to the compound's good chemical stability, which is a desirable characteristic in many of its applications.

Hydrolytic Pathways

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. In the case of esters like this compound, hydrolysis leads to the cleavage of the ester linkage, yielding the parent alcohol and carboxylic acid. libretexts.org This process can be catalyzed by either acids or bases.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of an ester is a reversible reaction, which is essentially the reverse of Fischer esterification. libretexts.orgpressbooks.pub The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol (tridecyl alcohol) regenerates the acid catalyst and produces the carboxylic acid (neopentanoic acid). pearson.comsparkl.meresearchgate.net

Base-Catalyzed Hydrolysis (Saponification):

The hydrolysis of esters can also be promoted by a base, a process known as saponification. chemistrysteps.comalgoreducation.commasterorganicchemistry.com Unlike acid-catalyzed hydrolysis, this reaction is irreversible because the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt. chemistrysteps.com The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the alkoxide ion (tridecyl alkoxide), which subsequently deprotonates the newly formed carboxylic acid. masterorganicchemistry.com

The rate of hydrolysis can be influenced by steric hindrance. Esters with bulky groups, such as the neopentanoate moiety in this compound, may exhibit slower hydrolysis rates compared to less hindered esters due to the difficulty of the nucleophile in approaching the carbonyl carbon. jk-sci.com

| Hydrolysis Pathway | Catalyst | Key Mechanistic Steps | Products | Reversibility |

| Acid-Catalyzed | Strong Acid (e.g., H₂SO₄, HCl) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Formation of tetrahedral intermediate. 4. Elimination of alcohol. | Neopentanoic Acid and Tridecyl Alcohol | Reversible libretexts.org |

| Base-Catalyzed (Saponification) | Strong Base (e.g., NaOH, KOH) | 1. Nucleophilic attack by hydroxide ion. 2. Formation of tetrahedral intermediate. 3. Elimination of alkoxide. 4. Deprotonation of carboxylic acid. | Carboxylate Salt and Tridecyl Alcohol | Irreversible chemistrysteps.com |

Oxidative Degradation Processes

Oxidative degradation involves the reaction of a substance with an oxidizing agent, which can be initiated by factors such as heat, light (particularly UV radiation), and the presence of metal ions.

Thermal Degradation:

Neopolyol esters, which share structural similarities with neopentanoates due to their branched nature, are known for their enhanced thermal stability. nyco-group.com However, at very high temperatures, thermal degradation can occur. Studies on polyol esters have shown that thermal stressing (e.g., at 220 °C) can lead to the formation of higher molecular weight products through free-radical chain reactions, resulting in increased viscosity and a darkening of the material. ncsu.edu The degradation process is often accompanied by an increase in hydroxyl content. ncsu.edu

Photodegradation:

Exposure to ultraviolet (UV) radiation can also induce the degradation of organic compounds. The mechanism of photodegradation typically involves the generation of free radicals. daiaplastic.com For a substance like this compound in a cosmetic formulation, photodegradation can be influenced by other ingredients that act as photosensitizers or photostabilizers. knowde.com For instance, some UV filters can degrade upon UV exposure and may accelerate the degradation of other components in the formulation. knowde.com The process is initiated by the absorption of UV light, which can lead to the cleavage of chemical bonds and the formation of reactive alkyl radicals. These radicals can then react with oxygen to form peroxy radicals, propagating a chain reaction that leads to the breakdown of the molecule. daiaplastic.com

| Degradation Process | Initiator | General Mechanism | Potential Consequences |

| Thermal Degradation | High Temperature | Free-radical chain reactions, breaking of C-C bonds. ncsu.edu | Formation of higher molecular weight products, increased viscosity, color change. ncsu.edu |

| Photodegradation | UV Radiation | Generation of free radicals upon absorption of UV light, followed by reaction with oxygen. daiaplastic.com | Loss of product efficacy, formation of potentially irritating degradation byproducts. |

Biotransformation Considerations in Chemical Degradation

Biotransformation is the chemical modification of substances by living organisms, typically by enzymatic action. For a cosmetic ingredient like this compound applied to the skin, or if it enters the environment, biotransformation is a key degradation pathway.

Enzymatic Hydrolysis in Skin:

The human skin is metabolically active and contains various enzymes, including esterases, which can hydrolyze ester-containing compounds. nih.govmdpi.com These enzymes are found in both the epidermis and dermis. mdpi.com Upon topical application, this compound is expected to be susceptible to enzymatic hydrolysis by skin esterases, breaking it down into tridecyl alcohol and neopentanoic acid. cosmeticsinfo.org Studies on other cosmetic esters, such as C12-15 alkyl benzoate, have confirmed that they are extensively metabolized to their corresponding acid and alcohol constituents during skin penetration. oup.com The metabolic capacity of the skin is an important factor in assessing the fate of topically applied ingredients. bohrium.comresearchgate.net

Microbial Degradation:

In the environment, microorganisms play a crucial role in the biodegradation of organic compounds. Esters can be metabolized by various bacteria and fungi. nih.gov The structure of the ester can influence its biodegradability. Research on a range of esters has suggested that branching in the alcohol or acid moiety can affect the rate and completeness of biodegradation. researchgate.net However, other studies have shown that microorganisms are capable of degrading branched-chain esters. acs.org Lipases are a class of enzymes produced by many microorganisms that catalyze the hydrolysis of esters. mdpi.comscielo.brnih.gov The enzymatic hydrolysis of triglycerides, which are also esters, has been studied extensively and follows Michaelis-Menten kinetics in many cases. ugr.esnih.gov

| Biotransformation Context | Key Enzymes/Organisms | Process | Metabolites |

| Human Skin | Skin Esterases (e.g., Carboxylesterases) nih.govresearchgate.net | Enzymatic hydrolysis of the ester bond upon topical application. cosmeticsinfo.org | Neopentanoic Acid and Tridecyl Alcohol cosmeticsinfo.org |

| Environment | Bacteria and Fungi nih.gov | Microbial degradation, often initiated by extracellular lipases. mdpi.com | Neopentanoic Acid and Tridecyl Alcohol, which can be further metabolized. |

Advanced Analytical Characterization of Tridecyl Neopentanoate

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic molecules like tridecyl neopentanoate, providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound. Both ¹H and ¹³C NMR provide unambiguous evidence for the connectivity of the tridecyl and neopentanoate moieties. nih.gov

In ¹H NMR spectroscopy, the chemical environment of each proton is mapped. For this compound, distinct signals are expected for the protons of the alcohol chain and the acid part of the ester. nih.govmnstate.edu The nine equivalent protons of the tert-butyl group on the neopentanoate moiety would produce a sharp, strong singlet, significantly downfield due to the deshielding effect of the adjacent carbonyl group. The methylene (B1212753) protons on the tridecyl chain adjacent to the ester oxygen (-O-CH₂-) would appear as a triplet, also shifted downfield. The numerous other methylene groups of the tridecyl chain would create a complex multiplet in the typical alkane region, while the terminal methyl group of the tridecyl chain would present as a triplet at the most upfield position. oregonstate.eduorgchemboulder.com

¹³C NMR spectroscopy provides complementary information by detecting the carbon skeleton. ucl.ac.uk Key signals would include the carbonyl carbon of the ester group, the quaternary carbon of the neopentanoate group, and the carbon of the methylene group attached to the ester oxygen. The remaining carbons of the long tridecyl chain would appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Neopentanoate Moiety | (CH₃)₃-C- | ~1.2 | ~27 |

| Neopentanoate Moiety | (CH₃)₃-C - | - | ~39 |

| Ester Group | -C =O | - | ~178 |

| Tridecyl Moiety | -O-CH₂ -CH₂- | ~4.0 | ~65 |

| Tridecyl Moiety | -O-CH₂-CH₂ - | ~1.6 | ~29 |

| Tridecyl Moiety | -(CH₂)₁₀- | ~1.2-1.4 | ~22-32 |

| Tridecyl Moiety | -CH₃ | ~0.9 | ~14 |

Note: Predicted values are based on standard chemical shift ranges for ester functional groups and alkyl chains. Actual values may vary depending on solvent and experimental conditions.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum is dominated by absorptions characteristic of a saturated aliphatic ester. orgchemboulder.com

The most prominent and diagnostic peak is the strong carbonyl (C=O) stretching vibration, which is expected to appear in the range of 1750-1735 cm⁻¹ for a saturated ester. orgchemboulder.com The steric hindrance from the tert-butyl group of the neopentanoate moiety may slightly influence the exact position of this band. spcmc.ac.in Additionally, two distinct C-O stretching vibrations are characteristic of the ester group and are expected in the fingerprint region between 1300 and 1000 cm⁻¹. spectroscopyonline.comspectroscopyonline.com The spectrum will also feature strong C-H stretching bands just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) corresponding to the numerous sp³-hybridized carbons of the tridecyl and neopentanoate alkyl groups. amazonaws.com

Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch | Alkyl (sp³ C-H) | 2850 - 2960 | Strong |

| C=O Stretch | Ester Carbonyl | 1735 - 1750 | Strong, Sharp |

| C-O Stretch | Asymmetric C-C-O | 1160 - 1210 | Strong |

| C-O Stretch | Symmetric O-C-C | 1030 - 1100 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Chromatographic and Mass Spectrometric Approaches

Chromatographic methods are essential for separating this compound from impurities and for quantitative analysis. Coupling chromatography with mass spectrometry provides definitive identification and structural confirmation.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile compounds like this compound. aocs.org Given its non-polar nature, a reversed-phase HPLC method would be most suitable. This involves a non-polar stationary phase (such as C8 or C18) and a polar mobile phase, typically a mixture of solvents like acetonitrile (B52724) and water. nih.gov

When coupled with a mass spectrometer (MS), HPLC-MS becomes a powerful technique for both quantification and identification. nih.gov Using a soft ionization technique like Electrospray Ionization (ESI), the molecule can be ionized with minimal fragmentation, typically forming a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. High-resolution mass spectrometry can determine the elemental composition with high accuracy. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation, providing further structural details about the ester linkage and the alkyl chains. ddtjournal.com

Gas Chromatography (GC) is a high-resolution separation technique ideal for analyzing volatile and thermally stable compounds. restek.com Although this compound has a relatively high molecular weight, it is sufficiently volatile for GC analysis, especially with appropriate temperature programming. ifremer.fr GC is particularly effective for assessing purity by separating the main component from closely related impurities, such as isomers or residual starting materials (tridecyl alcohol and neopentanoic acid). nih.gov

A typical GC analysis would employ a non-polar or mid-polarity capillary column (e.g., based on polydimethylsiloxane) and a Flame Ionization Detector (FID) for quantification. shimadzu.com The oven temperature would be programmed to ramp up, allowing for the elution of compounds over a wide range of boiling points. For definitive identification of impurities, the GC can be coupled with a Mass Spectrometer (GC-MS). nih.gov

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Advancements in Analytical Method Development for Complex Esters

The analysis of complex esters like this compound benefits from continuous advancements in analytical chemistry. Modern analytical strategies are geared towards increasing sensitivity, resolution, and speed while minimizing sample preparation. americanpharmaceuticalreview.com

For instance, Ultra-High-Performance Liquid Chromatography (UHPLC) offers significantly faster analysis times and improved resolution compared to conventional HPLC by using columns with smaller particle sizes. chromatographyonline.com This is particularly useful for resolving complex mixtures containing structurally similar esters.

In mass spectrometry, the development of high-resolution instruments like Orbitrap and Time-of-Flight (TOF) analyzers allows for extremely accurate mass measurements, facilitating unambiguous formula determination of the parent compound and its impurities. nih.gov

Another area of advancement is in "hyphenated" techniques. For example, comprehensive two-dimensional gas chromatography (GCxGC) provides a massive increase in peak capacity, enabling the separation of highly complex samples that are intractable by single-column GC. This could be applied to resolve isomeric impurities within a this compound sample.

Furthermore, novel derivatization strategies and ionization sources continue to be developed to enhance the sensitivity and selectivity of MS detection for challenging molecules. ddtjournal.com These advanced methods are crucial for meeting the stringent purity and characterization requirements in industries where complex esters are utilized. benthamdirect.comacs.orgrsc.org

Fourier-Transform Infrared Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and non-destructive analytical technique used to identify the functional groups present in a molecule. youtube.com When a sample is exposed to infrared radiation, its molecular bonds vibrate at specific frequencies, absorbing energy. youtube.com An FTIR spectrometer measures this absorption, producing a spectrum that is unique to the compound. americanpharmaceuticalreview.com

For this compound, the most prominent feature in its FTIR spectrum is the strong absorption band from the ester carbonyl group (C=O). Other characteristic peaks correspond to C-H stretching and bending vibrations from the numerous methyl and methylene groups in the alkyl chains, and the C-O stretching of the ester linkage. researchgate.net FTIR is an excellent tool for quick identity confirmation and for monitoring chemical reactions, such as the esterification process during manufacturing. researchgate.net

Table 4: Key FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Alkyl) | Stretching | 2850 - 2960 | Strong |

| C=O (Ester) | Stretching | ~1735 | Very Strong |

| C-H (Alkyl) | Bending | 1365 - 1465 | Medium |

| C-O (Ester) | Stretching | 1150 - 1250 | Strong |

Role of Analytical Chemistry in Chemical Research and Development

Analytical chemistry is a cornerstone of chemical research and development (R&D), providing the essential tools and methodologies to drive innovation and ensure product quality and consistency. solubilityofthings.com The advanced techniques used to characterize this compound exemplify the critical role that analytical science plays across the entire lifecycle of a chemical product, from initial discovery to final quality control. labtoo.commdpi.com

In the R&D phase, analytical methods are fundamental for confirming the synthesis of a new molecule and elucidating its precise structure. labtoo.com Techniques like NMR and MS are indispensable for verifying that the target compound, such as this compound, has been successfully created. epo.orglabtoo.com Furthermore, analytical chemistry is pivotal in optimizing reaction conditions to maximize yield and purity.

During process development and scale-up, analytical techniques ensure that the manufacturing process is robust and reproducible. digitellinc.com Chromatographic methods like GC and HPLC are used to monitor the reaction, quantify the final product, and detect and identify impurities. solubilityofthings.com This ensures that the final product meets stringent purity specifications.

Finally, in quality control (QC) and quality assurance (QA), analytical chemistry guarantees the safety and efficacy of the final product. mdpi.com Methods are developed and validated to check incoming raw materials, monitor the manufacturing process, and certify the final product before it reaches the consumer. solubilityofthings.commdpi.com This includes stability testing, where analytical techniques are used to assess how a product changes over time under various environmental conditions. solubilityofthings.com In essence, analytical chemistry provides the crucial data that underpins scientific discovery, process optimization, and regulatory compliance in the chemical industry.

Computational Chemistry Investigations of Tridecyl Neopentanoate

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations provide a foundational understanding of the electronic structure of molecules, which in turn governs their physical and chemical properties. For a molecule like tridecyl neopentanoate, these methods can elucidate details of its geometry, stability, and electronic characteristics.

Ab Initio and Semiempirical Quantum Mechanics

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. libretexts.org These "first-principles" calculations solve the Schrödinger equation for a given molecule, providing highly accurate descriptions of its electronic wavefunction and energy. For esters, ab initio calculations have been used to investigate conformational preferences and rotational barriers. acs.org While computationally intensive, they serve as a benchmark for other methods. libretexts.org

Semiempirical quantum mechanics methods offer a computationally less expensive alternative to ab initio calculations. libretexts.org These methods simplify the complex integrals encountered in ab initio calculations by incorporating parameters derived from experimental data. libretexts.org This parameterization allows for the study of larger molecules, such as this compound, which might be computationally prohibitive for high-level ab initio methods. scribd.com Semiempirical methods have been successfully applied to study the electronic properties and reactivity of various organic molecules, including esters. libretexts.orgrsc.org

| Method Type | Key Characteristics | Applicability to this compound |

| Ab Initio | Based on first principles, no experimental parameters, high accuracy, computationally expensive. libretexts.org | Provides a highly accurate benchmark for the electronic structure and properties of smaller fragments or simplified models of this compound. |

| Semiempirical | Uses parameters from experimental data, computationally faster than ab initio, suitable for larger molecules. libretexts.org | Enables the study of the entire this compound molecule to predict its electronic properties and reactivity trends. |

Density Functional Theory (DFT) Applications in Ester Chemistry

Density Functional Theory (DFT) has emerged as a powerful and widely used quantum chemical method that balances accuracy and computational cost. mdpi.com DFT calculates the electronic energy of a molecule based on its electron density, rather than the complex many-electron wavefunction. mdpi.com This approach has proven to be highly effective for a wide range of chemical systems, including esters. mdpi.comrsc.org

In the context of ester chemistry, DFT has been employed to:

Optimize molecular geometries: Determining the most stable three-dimensional arrangement of atoms. mdpi.com

Calculate vibrational frequencies: Predicting the infrared and Raman spectra of esters. mdpi.com

Investigate reaction mechanisms: Mapping the energy landscape of chemical reactions, such as esterification and hydrolysis. rsc.org

Predict electronic properties: Calculating quantities like ionization potential, electron affinity, and molecular orbital energies (HOMO and LUMO), which are crucial for understanding reactivity. mdpi.commdpi.com

For this compound, DFT calculations could provide valuable insights into its conformational landscape, the electronic effects of its bulky alkyl groups, and its susceptibility to nucleophilic or electrophilic attack. mdpi.comresearchgate.net

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed picture of the electronic structure, molecular modeling and dynamics simulations are essential for understanding the behavior of molecules on a larger scale, including their conformational flexibility and interactions with other molecules.

Molecular Mechanics Force Fields

Molecular mechanics is a computational method that bypasses the complexities of quantum mechanics by treating molecules as a collection of atoms held together by springs. The potential energy of the system is described by a "force field," which is a set of parameters that define the energy associated with bond stretching, angle bending, torsional rotations, and non-bonded interactions.

Several well-established force fields, such as AMBER and CHARMM, have been developed and parameterized to accurately model a wide range of organic molecules, including esters. rsc.org These force fields enable the rapid calculation of molecular energies and the exploration of vast conformational spaces, which is particularly important for a flexible molecule like this compound with its long tridecyl chain.

Molecular Dynamics Simulations for Conformational and Intermolecular Behavior

Molecular dynamics (MD) simulations use the forces calculated from a molecular mechanics force field to simulate the movement of atoms over time. rsc.org By solving Newton's equations of motion for each atom in the system, MD simulations can provide a dynamic picture of molecular behavior. researchgate.net

For this compound, MD simulations would be invaluable for:

Conformational Analysis: Exploring the vast number of possible conformations arising from the rotation around the numerous single bonds in the tridecyl chain and the ester group. rsc.orgnih.gov This can help identify the most populated and energetically favorable conformations in different environments.

Intermolecular Interactions: Simulating how this compound molecules interact with each other in the liquid state or with other molecules in a formulation. This is crucial for understanding its properties as an emollient and skin-conditioning agent. incibeauty.com

Solvation Effects: Studying how the conformation and behavior of this compound are influenced by different solvents. rsc.org

Prediction of Chemical Reactivity and Reaction Pathways

Computational chemistry offers powerful tools for predicting the chemical reactivity of molecules and elucidating the mechanisms of their reactions.

The reactivity of a molecule is fundamentally governed by its electronic structure. Quantum chemical methods like DFT can be used to calculate a variety of reactivity descriptors:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO describes its ability to accept electrons (electrophilicity). mdpi.com

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (negative potential) and susceptible to electrophilic attack, and electron-poor (positive potential) regions prone to nucleophilic attack. researchgate.net

Fukui Functions: These functions provide a more quantitative measure of the local reactivity at different atomic sites within a molecule, predicting where a nucleophilic or electrophilic attack is most likely to occur. mdpi.com

For this compound, these computational approaches could be used to predict its stability and potential degradation pathways. For example, the ester linkage is a known site for hydrolysis. DFT calculations could model the reaction pathway for the acid- or base-catalyzed hydrolysis of this compound, determining the activation energies and identifying the transition state structures. rsc.orgaip.org This information is vital for understanding its shelf-life and compatibility with other ingredients in various formulations. Machine learning approaches are also being developed to predict reaction outcomes and conditions, which could be applied to reactions involving esters like this compound. rsc.orgmdpi.comresearchgate.net

| Computational Approach | Information Gained for this compound |

| Frontier Molecular Orbital (FMO) Analysis | Predicts the molecule's general nucleophilic and electrophilic character. mdpi.com |

| Molecular Electrostatic Potential (MEP) Mapping | Identifies specific sites on the molecule that are susceptible to electrophilic or nucleophilic attack. researchgate.net |

| Fukui Function Analysis | Quantifies the reactivity of individual atoms within the molecule. mdpi.com |

| Reaction Pathway Modeling (e.g., using DFT) | Elucidates the step-by-step mechanism of chemical reactions, such as hydrolysis, and determines the energy barriers involved. rsc.orgaip.org |

Reaction Barrier Computation

The stability and reactivity of this compound are fundamentally governed by the energy barriers of its potential reactions, such as hydrolysis. Computational chemistry provides powerful tools to calculate these reaction barriers, offering insights that are often difficult to obtain experimentally.

Methodology: Reaction barrier computations for the hydrolysis of this compound would typically involve quantum mechanical (QM) methods, such as Density Functional Theory (DFT). The process would begin by modeling the reactants (this compound and water), the transition state, and the products (tridecyl alcohol and neopentanoic acid). The geometries of these species are optimized to find the lowest energy structures.

The energy difference between the reactants and the transition state determines the activation energy or reaction barrier. A higher barrier indicates a slower reaction rate, suggesting greater stability of the ester under specific conditions.

Hypothetical Reaction Barrier Data for this compound Hydrolysis:

| Computational Method | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) |

| DFT (B3LYP) | 6-31G* | PCM (Water) | 25.8 |

| DFT (M06-2X) | 6-311+G** | SMD (Water) | 24.5 |

| MP2 | cc-pVTZ | IEFPCM (Water) | 26.2 |

These calculations can be performed under various simulated conditions, such as in the gas phase or in different solvents, to understand how the environment affects the reaction barrier. For instance, the presence of an acid or base catalyst could also be modeled, which would show a significant lowering of the activation energy, consistent with experimental observations of catalyzed ester hydrolysis.

Elucidation of Reaction Mechanisms via Computational Methods

Computational methods are invaluable for elucidating the step-by-step mechanisms of chemical reactions. For this compound, this would primarily involve studying its formation (esterification) and degradation (hydrolysis).

Esterification Mechanism: The formation of this compound from tridecyl alcohol and neopentanoic acid, typically under acidic conditions (Fischer esterification), can be modeled. Computational studies can map out the potential energy surface of the reaction, identifying key intermediates and transition states. This would involve the protonation of the carboxylic acid, nucleophilic attack by the alcohol, formation of a tetrahedral intermediate, and subsequent elimination of water.

Hydrolysis Mechanism: Similarly, the hydrolysis of this compound can be investigated. Both acid-catalyzed and base-catalyzed pathways can be computationally explored. In the base-catalyzed mechanism, the model would show the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the carboxylate and alcohol. Nudged elastic band calculations could be employed to find the minimum energy path for these transformations. rsc.org

The insights gained from these mechanistic studies are crucial for optimizing reaction conditions for the synthesis of this compound and for predicting its stability in various formulations.

Correlation of Electronic Properties with Reactivity Outcomes

The electronic properties of a molecule are intrinsically linked to its reactivity. Computational chemistry allows for the calculation of various electronic descriptors that can be correlated with experimental observations.

Key Electronic Properties: For this compound, properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and atomic charges can be calculated. The carbonyl carbon of the ester group is expected to have a partial positive charge, making it susceptible to nucleophilic attack. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) can be a good indicator of this electrophilicity.

Reactivity Correlation: A lower LUMO energy would generally suggest a higher reactivity towards nucleophiles. By calculating these properties for a series of related esters, a quantitative structure-activity relationship (QSAR) can be developed. This would allow for the prediction of the reactivity of new esters without the need for experimental synthesis and testing. DFT calculations can be used to understand the electronic profile and reactivity of such molecules. arizona.edu

Calculated Electronic Properties of this compound:

| Property | Value | Significance |

| Dipole Moment | ~2.1 D | Influences solubility and intermolecular interactions. |

| HOMO Energy | -8.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | +1.2 eV | Relates to the ability to accept electrons; indicates electrophilicity of the carbonyl carbon. |

| Partial Charge on Carbonyl Carbon | +0.65 e | A higher positive charge suggests greater susceptibility to nucleophilic attack. |

Note: The values in this table are estimations based on typical values for similar esters and are for illustrative purposes.

Cheminformatics and Machine Learning in Ester Research

Cheminformatics and machine learning are rapidly emerging as powerful tools in chemical research, including the study of esters. nih.gov These approaches leverage large datasets of chemical information to build predictive models for various properties and activities.

Applications in Ester Research: Machine learning models can be trained on datasets of esters with known properties to predict characteristics such as boiling point, viscosity, solubility, and even reactivity. researchgate.net For instance, a model could be developed to predict the rate of hydrolysis for a wide range of esters based on their molecular structure. rsc.org These models often use molecular descriptors, which are numerical representations of a molecule's structure and properties, as input features. acs.org

Predictive Modeling for this compound: While specific machine learning models for this compound are not documented, one could be developed using existing data on other esters. By inputting the molecular graph or a set of calculated descriptors for this compound into a pre-trained model, it would be possible to estimate its properties. This approach is significantly faster than performing experiments or complex quantum chemical calculations. rsc.org

Example of a Machine Learning Model for Ester Property Prediction:

| Model Type | Input Features | Predicted Property | Potential Application for this compound |

| Random Forest Regressor | Molecular fingerprints, topological descriptors | Boiling Point | Estimating purification conditions. |

| Support Vector Machine | Quantum chemical descriptors (HOMO/LUMO) | Hydrolysis Rate | Predicting shelf-life in aqueous formulations. |

| Graph Neural Network | Molecular graph | Skin Permeability | Assessing potential for dermal absorption in cosmetics. |

The use of cheminformatics and machine learning in ester research is a rapidly growing field that promises to accelerate the discovery and optimization of new esters for various applications. elsevier.com For a compound like this compound, these methods could provide valuable insights into its behavior and guide the development of new formulations.

Environmental Fate and Behavior of Tridecyl Neopentanoate

Environmental Distribution and Partitioning

The distribution of tridecyl neopentanoate in the environment is governed by its physical and chemical properties, such as water solubility and its octanol-water partition coefficient (Log Kow), which is an indicator of its tendency to associate with organic matter.

Given that this compound is a large, long-chain alkyl ester, it is expected to have low water solubility and a high affinity for lipids and organic carbon. cir-safety.org This suggests that upon release into the environment, it will partition significantly from the water column to soil, sludge, and sediment. Its required Hydrophilic-Lipophilic Balance (HLB) value of 9.88 further indicates its lipophilic (oil-loving) nature. hlbcalc.com Therefore, adsorption to organic matter is a primary mechanism governing its distribution in terrestrial and aquatic systems.

While no specific multimedia fate modeling studies for this compound were found in the provided search results, its likely behavior can be outlined. Key input parameters for such a model would include:

Table 1: Key Input Parameters for Multimedia Environmental Fate Modeling of this compound| Parameter | Expected Value/Behavior | Rationale/Source |

| Biodegradation | Not readily biodegradable; 37% in 28 days. | Specific data from OECD 301B test. chempoint.com |

| Log Kow | High. | Inferred from long-chain ester structure and data on similar compounds. frontiersin.orgnih.gov |

| Water Solubility | Low. | Characteristic of hydrophobic, long-chain alkyl esters. cir-safety.org |

| Vapor Pressure | Low. | Characteristic of high molecular weight esters. |

| Hydrolysis Rate | Slow at neutral pH. | Inferred from data on similar esters. nih.gov |

Adsorption and Desorption Dynamics in Environmental Matrices

Transformation and Degradation Pathways in Environmental Compartments

Transformation and degradation processes are critical to determining the ultimate persistence of this compound in the environment. The primary pathways for esters include hydrolysis, biodegradation, and photodegradation.

As an ester, this compound is susceptible to hydrolysis, a chemical reaction in which a water molecule breaks the ester bond, yielding the parent alcohol (tridecyl alcohol) and carboxylic acid (neopentanoic acid). cir-safety.org The rate of this reaction is typically dependent on pH.

Specific hydrolysis kinetic data for this compound was not found in the search results. However, the behavior of other long-chain esters provides insight. For example, an estimated half-life for isopropyl myristate is 10 years at a neutral pH of 7, decreasing to 1 year at a more alkaline pH of 8. nih.gov Ester hydrolysis is generally slow at neutral pH and is catalyzed by acidic or alkaline conditions. For this compound, significant hydrolysis is not expected at environmentally relevant neutral pH values. A safety data sheet indicates that the compound is stable under recommended storage conditions and that no hazardous polymerization will occur. chempoint.com

Biodegradation is the breakdown of organic matter by microorganisms, which can occur under aerobic (oxygen-present) or anaerobic (oxygen-absent) conditions. basf.comau.dk This is a crucial degradation pathway for many organic chemicals released into the environment.

Specific data on the biodegradability of this compound is available from a standard laboratory test. According to an OECD Test Guideline 301B, this compound is not readily biodegradable, showing 37% degradation over a 28-day period. chempoint.com

Table 2: Aerobic Biodegradation of this compound

| Test Method | Duration | Result | Classification | Source |

|---|---|---|---|---|

| OECD Test Guideline 301B (CO2 Evolution Test) | 28 days | 37% biodegradation | Not readily biodegradable | chempoint.com |

The slow biodegradation rate may be influenced by the compound's structure. While esters can be readily cleaved by microbial esterases, the degradation rate for phthalate (B1215562) esters tends to decrease with increasing alkyl chain length. mst.dksfu.ca Furthermore, the branched structure of the neopentanoic acid moiety may present a steric hindrance to microbial enzymes, further slowing the degradation process compared to linear esters. No specific data on the anaerobic biodegradation of this compound was found, but this process is also generally slower for long-chain and branched compounds. mst.dk

Photodegradation is the breakdown of chemicals by light, particularly ultraviolet (UV) radiation from the sun. routledge.com This process can occur through direct photolysis, where the chemical itself absorbs light, or indirect photolysis, where other substances in the environment (like humic acids or nitrate) absorb light and produce reactive species (e.g., hydroxyl radicals) that then degrade the chemical. au.dkroutledge.com

There were no specific studies found on the photodegradation of this compound. As a saturated alkyl ester, it is not expected to absorb light within the solar spectrum (wavelengths >290 nm), making direct photolysis an insignificant degradation pathway. cir-safety.org

Mineralization Processes

The initial step in the environmental degradation of this compound is the enzymatic hydrolysis of the ester bond. This reaction is catalyzed by esterase enzymes produced by a wide variety of microorganisms. The hydrolysis breaks the molecule into tridecyl alcohol and neopentanoic acid.

Following hydrolysis, both the resulting alcohol and carboxylic acid are typically further metabolized by microorganisms. The tridecyl alcohol, a long-chain alcohol, and the neopentanoic acid, a branched-chain carboxylic acid, would enter separate metabolic pathways. These pathways generally involve oxidation to form smaller molecules that can then enter central metabolic cycles, such as the citric acid cycle, ultimately leading to their complete mineralization to carbon dioxide and water under aerobic conditions. In anaerobic environments, the end products would include methane (B114726) and carbon dioxide.

The rate and extent of mineralization are influenced by several factors, including the presence of acclimated microbial populations, temperature, pH, and the availability of oxygen. solubilityofthings.com The complex, branched structure of the neopentanoate portion of the molecule may result in a slower rate of mineralization compared to linear esters, as branched compounds can be more resistant to microbial degradation. researchgate.net

Structure-Environmental Behavior Relationships for Alkyl Esters

The environmental fate of alkyl esters, including their biodegradation and potential for bioaccumulation, is significantly influenced by their chemical structure. researchgate.net Understanding these relationships is crucial for predicting the environmental impact of compounds like this compound. Key structural features that affect the environmental behavior of alkyl esters include the length of the alkyl chains, the degree of branching, and the presence of unsaturated bonds.

Research on the anaerobic biodegradation of a variety of alkyl esters in marine sediment has provided valuable insights into these structure-activity relationships. researchgate.net The study highlighted several key trends:

Chain Length: The length of both the alcohol and acid moieties of the ester influences the rate and extent of biodegradation. Esters with a total carbon number between 12 and 18 tend to exhibit good biodegradability. researchgate.net

Branching: Branching in either the alcohol or acid component of the ester has a significant negative impact on anaerobic biodegradation. researchgate.net Esters with branched chains are generally more persistent in the environment than their linear counterparts. This is attributed to the steric hindrance that branching creates, which can impede the action of microbial enzymes.

Relative Size of Alcohol and Acid Moieties: The relative size of the alcohol and acid portions of the ester can also affect its degradation.

Unsaturation: The presence of double bonds (unsaturation) in the acid or alcohol chain was found to increase the biodegradability of the ester. researchgate.net

These findings are summarized in the table below, which illustrates the effect of different structural modifications on the anaerobic biodegradation of alkyl esters.

| Structural Feature | Effect on Anaerobic Biodegradation |

| Increasing Acid Chain Length | Variable, optimal total carbon number C12-C18 researchgate.net |

| Increasing Alcohol Chain Length | Variable, optimal total carbon number C12-C18 researchgate.net |

| Branching in Alcohol Moiety | Decreased biodegradability researchgate.net |

| Unsaturation in Acid Moiety | Increased biodegradability researchgate.net |

This table summarizes general trends observed for alkyl esters and is based on findings from a study on their anaerobic biodegradation in marine sediment. researchgate.net

For this compound, its structure combines a C13 alcohol (tridecyl alcohol) with a highly branched C5 carboxylic acid (neopentanoic acid). Based on the structure-environmental behavior relationships established for alkyl esters, the branched nature of the neopentanoate group is expected to be the dominant factor influencing its environmental persistence, likely leading to a slower rate of biodegradation compared to linear esters of a similar molecular weight.

Conclusion and Prospective Research Directions

Identified Research Gaps in Tridecyl Neopentanoate Synthesis and Chemical Reactivity

Key Research Gaps in Synthesis:

Catalyst and Process Optimization: There is a lack of comparative studies on various catalysts (e.g., solid acid catalysts, enzymes) to develop a more sustainable and efficient synthesis process with high yields and purity.

Reaction Kinetics and Mechanism: Detailed kinetic and mechanistic studies of the esterification process for this compound are absent. Such studies would be invaluable for process scale-up and optimization.

Purification and Impurity Profile: While methyl oleate (B1233923) has been identified as a major impurity in the synthesis of other oleate esters using base catalysts, the specific impurity profile for this compound synthesis is not documented. cir-safety.org Research into effective purification techniques to minimize residual reactants and by-products is needed.

The chemical reactivity of this compound remains largely uncharacterized. While safety data sheets indicate that it is stable under recommended storage conditions and will not undergo hazardous polymerization, comprehensive studies on its reactivity under various conditions are missing. chempoint.com

Key Research Gaps in Chemical Reactivity:

Hydrolytic and Thermal Stability: Quantitative data on the hydrolysis rates of this compound under different pH and temperature conditions are not available. Understanding its stability is crucial for formulation science and for predicting its environmental fate.

Oxidative Degradation: Studies on the oxidation of this compound, which could occur in formulations or in the environment, are needed to identify potential degradation products.

Photodegradation: The effect of UV radiation on the stability of this compound has not been investigated. This is particularly relevant for its use in sun care products.

Future Directions in Advanced Analytical and Computational Studies of this compound

The development of robust analytical methods is essential for quality control, stability testing, and environmental monitoring of this compound. While general analytical techniques for cosmetic ingredients exist, specific methods tailored for this compound are not published. kcia.or.kr

Future Directions in Analytical Studies:

Chromatographic and Spectroscopic Analysis: There is a need to develop and validate specific chromatographic methods (e.g., GC-MS, HPLC-MS) for the quantification of this compound and its potential impurities or degradation products in complex matrices. Detailed spectroscopic characterization using advanced NMR (e.g., 2D-NMR) and high-resolution mass spectrometry would provide a definitive structural confirmation and aid in impurity identification.

Trace Analysis in Environmental Samples: Given its potential release into the environment, sensitive analytical methods for the detection of trace levels of this compound in water and soil are required.

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, which can guide experimental work. However, no computational studies specifically focused on this compound have been found in the literature.

Future Directions in Computational Studies:

Molecular Modeling: Molecular modeling could be employed to understand the interactions of this compound with other cosmetic ingredients and with biological membranes.

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations could predict spectroscopic properties, reactivity parameters, and potential degradation pathways, providing insights that are currently lacking.

Quantitative Structure-Activity Relationship (QSAR): The development of (Q)SAR models could be used to predict the toxicological and ecotoxicological properties of this compound and related esters, leveraging existing data for similar compounds. cir-safety.org

Emerging Areas in the Environmental Chemistry of this compound

The environmental profile of this compound is an area of growing concern. It is classified as very toxic to aquatic life with long-lasting effects. chempoint.comceh.org However, a detailed understanding of its environmental behavior is limited.

Emerging Research Areas in Environmental Chemistry:

Biodegradation Pathways: While it is an ester and thus potentially biodegradable, studies on the biodegradation pathways of this compound in different environmental compartments (e.g., aerobic and anaerobic conditions in water and soil) are needed. Identifying the primary degradation products is crucial for a complete environmental risk assessment.

Environmental Persistence and Bioaccumulation: Research is required to determine the persistence of this compound in the environment and its potential for bioaccumulation in aquatic organisms. Its estimated high logP (o/w) of 7.781 suggests a potential for bioaccumulation. perflavory.com

Ecotoxicity of Degradation Products: The ecotoxicity of the potential degradation products of this compound, such as tridecyl alcohol and neopentanoic acid, should be investigated to understand the full environmental impact of the parent compound.

Atmospheric Fate: The potential for volatilization and subsequent atmospheric transport and degradation of this compound has not been explored.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing tridecyl neopentanoate, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves esterification of neopentanoic acid with tridecyl alcohol, catalyzed by sulfuric acid or enzymatic lipases. Optimization includes temperature control (80–120°C), solvent selection (e.g., toluene for azeotropic water removal), and catalyst loading. Purity is assessed via saponification value (135–155 mg KOH/g, as seen in structurally similar esters) and gas chromatography-mass spectrometry (GC-MS) .

Q. Which physicochemical characterization techniques are critical for confirming this compound’s structural and functional properties?

- Methodology : Key techniques include:

- FTIR : To confirm ester carbonyl peaks (~1740 cm⁻¹).

- NMR : For verifying branching in the neopentanoate moiety (e.g., tert-butyl groups).

- Saponification value : To determine ester content and purity .

Q. How can researchers evaluate the stability of this compound under varying storage and experimental conditions?

- Methodology : Accelerated stability studies using thermal gravimetric analysis (TGA) and UV-Vis spectroscopy under controlled humidity (40–80% RH) and temperature (4–40°C). Oxidation resistance is tested via peroxide value measurements .

Advanced Research Questions

Q. What experimental designs are recommended to study this compound’s interactions in multi-component cosmetic formulations?

- Methodology : Use factorial design experiments to assess interactions with surfactants (e.g., Pluronic 9400®) and emollients (e.g., dimethicone). Monitor viscosity, phase separation, and emulsion stability using rheometry and dynamic light scattering (DLS) .

Q. How can biodegradation pathways of this compound be modeled in environmental systems?

- Methodology : Adapt OECD 301F guidelines (as in isodecyl neopentanoate studies): disperse the compound in silica gel or silicone oil, inoculate with activated sludge, and measure CO₂ evolution via respirometry. Compare degradation rates under aerobic vs. anaerobic conditions .

Q. What computational approaches are suitable for predicting this compound’s solubility and partition coefficients?

- Methodology : Use molecular dynamics (MD) simulations with software like GROMACS to model logP values. Validate predictions experimentally via shake-flask methods with octanol/water partitioning .

Q. How can analytical challenges in detecting trace this compound in complex matrices be addressed?

- Methodology : Employ solid-phase microextraction (SPME) coupled with GC-MS or HPLC-UV. Optimize column selection (e.g., C18 reverse-phase) and mobile phases (methanol:water gradients) to resolve interference from co-eluting compounds .

Q. How should researchers resolve contradictions in literature data on this compound’s physicochemical properties?

- Methodology : Conduct meta-analyses comparing saponification values, melting points, and spectral data across studies. Replicate experiments under standardized conditions (e.g., ASTM protocols) and report uncertainties via error propagation models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.